molecular formula C17H14BrN3O3S B2823875 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422275-79-4

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No. B2823875
CAS RN: 422275-79-4
M. Wt: 420.28
InChI Key: SOQQRLMZSUDOKV-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazoline and has been synthesized using various methods.

Scientific Research Applications

Antiviral Applications

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. A study reported the microwave-assisted synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, which exhibited potential antiviral properties against influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses in cell culture (Selvam et al., 2007).

Anticancer Applications

Quinazoline derivatives have been studied for their potential as anticancer agents. For instance, 6-substituted-4-(3-bromophenylamino)quinazolines were investigated as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, showing enhanced antitumor activity (Tsou et al., 2001). Another study synthesized a novel bromophenol derivative with a quinazoline moiety, demonstrating significant anticancer activities against human lung cancer cell lines through induction of cell cycle arrest and apoptosis via reactive oxygen species (ROS)-mediated signaling pathways (Guo et al., 2018).

Antimicrobial Applications

Compounds featuring the quinazolin-4(3H)-one scaffold have also been explored for their antimicrobial effects. A study on the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones revealed remarkable antibacterial and antifungal activities (Patel et al., 2010).

properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-10(24-12-8-6-11(18)7-9-12)15(22)20-21-16(23)13-4-2-3-5-14(13)19-17(21)25/h2-10H,1H3,(H,19,25)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQQRLMZSUDOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

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